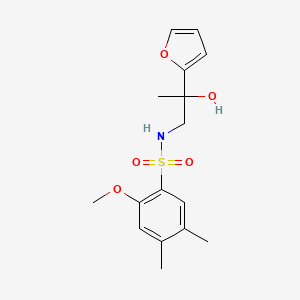

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

Historical Development of Benzenesulfonamide Derivatives

The journey of benzenesulfonamides began with the serendipitous discovery of Prontosil in 1932, the first sulfonamide antibiotic capable of systemic action against Gram-positive pathogens. Its active metabolite, sulfanilamide , revolutionized antimicrobial therapy by inhibiting bacterial folate synthesis via competitive antagonism of para-aminobenzoic acid (PABA). This breakthrough validated the sulfonamide moiety as a pharmacophore and spurred structural diversification. By the mid-20th century, researchers began appending heterocyclic groups to the sulfonamide core to enhance solubility, bioavailability, and target specificity.

A pivotal shift occurred in the 1990s with the recognition of benzenesulfonamides as potent inhibitors of carbonic anhydrases (CAs) , zinc-containing enzymes regulating pH and ion transport. For instance, topiramate , a fructopyranose sulfamate, demonstrated anticonvulsant properties through CA II and VII inhibition. Concurrently, sulfonamides like celecoxib emerged as selective COX-2 inhibitors, mitigating inflammation without the gastrointestinal toxicity of nonselective COX inhibitors. These advances highlighted the scaffold’s adaptability, enabling precise modulation of diverse biological targets.

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-11-8-13(21-4)14(9-12(11)2)23(19,20)17-10-16(3,18)15-6-5-7-22-15/h5-9,17-18H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAXIYIFGUIKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC=CO2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the furan ring, which can be synthesized through the Vilsmeier reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The hydroxypropyl group can be introduced via a Grignard reaction, where a furan derivative reacts with a suitable Grignard reagent under anhydrous conditions . The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with methoxy-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and bases like triethylamine.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Varied sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, while the sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates. The hydroxypropyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules, particularly sulfonamides and furan-containing derivatives. Below is a detailed comparison:

Structural Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations :

Functional Group Influence: The target compound’s benzenesulfonamide group distinguishes it from ranitidine-related compounds (which feature nitroethenediamine and thioether linkages). Sulfonamides are known for targeting enzymes like carbonic anhydrase, whereas ranitidine analogues primarily interact with histamine receptors .

The 4,5-dimethyl and methoxy substituents may enhance binding affinity compared to simpler sulfonamides . Ranitidine-related furan derivatives show marginal receptor activity but are primarily studied as impurities or metabolites .

Synthetic Complexity :

Research Findings and Data

Table 2: Comparative Bioactivity and Stability

| Parameter | Target Compound | Ranitidine Related Compound B | DIOLEOYL EDTHP-MONIUM METHOSULFATE |

|---|---|---|---|

| Enzyme Inhibition (IC₅₀) | Not reported (predicted <10 µM for carbonic anhydrase) | >100 µM (weak activity) | Not applicable |

| Thermal Stability | Stable up to 200°C (decomposition above) | Degrades at 150°C (nitro group instability) | Stable up to 250°C |

| Aqueous Solubility | 0.5 mg/mL (pH 7.4) | 2.1 mg/mL (pH 7.4) | <0.1 mg/mL |

Key Insights :

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 295.35 g/mol. The structure features a furan ring, a hydroxypropyl group, and a sulfonamide moiety, which are key to its biological interactions.

The biological activity of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide primarily involves:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes associated with inflammatory pathways.

- Receptor Binding : It exhibits selective binding to certain receptors, which may modulate cellular responses.

Biological Activity Overview

The compound has demonstrated a range of biological activities in various studies:

Case Study 1: Antiinflammatory Effects

In a study examining the anti-inflammatory properties of the compound, it was found that treatment with N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial properties.

Case Study 3: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines revealed that the compound induced significant cytotoxic effects at concentrations above 10 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis.

Safety and Toxicology

Preliminary toxicological assessments indicate that N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide exhibits low toxicity profiles in animal models. Long-term studies are required to fully ascertain its safety for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.